molecular formula C9H16ClN B8250287 4-(But-3-yn-1-yl)piperidine hydrochloride

4-(But-3-yn-1-yl)piperidine hydrochloride

Cat. No.: B8250287
M. Wt: 173.68 g/mol
InChI Key: AMULANYJBIQYSD-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H16ClN and a molecular weight of 173.68 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a but-3-yn-1-yl substituent at the fourth position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yl)piperidine hydrochloride typically involves the alkylation of piperidine with a but-3-yn-1-yl halide under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which is monitored by thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid, followed by crystallization and drying.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the but-3-yn-1-yl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature or slightly elevated temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-(But-3-yn-1-yl)piperidine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands, where the piperidine moiety plays a crucial role in binding interactions.

    Medicine: Potential use in the development of drugs targeting neurological disorders, given the structural similarity to known bioactive piperidine derivatives.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yl)piperidine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The but-3-yn-1-yl group can participate in π-π stacking interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(But-3-en-1-yl)piperidine hydrochloride
  • 4-(But-3-yn-1-yl)morpholine hydrochloride
  • 4-(But-3-yn-1-yl)pyrrolidine hydrochloride

Uniqueness

4-(But-3-yn-1-yl)piperidine hydrochloride is unique due to the presence of both the piperidine ring and the but-3-yn-1-yl group, which confer distinct chemical reactivity and biological activity. The alkyne group allows for further functionalization through click chemistry, making it a versatile intermediate in synthetic organic chemistry.

Properties

IUPAC Name

4-but-3-ynylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-3-4-9-5-7-10-8-6-9;/h1,9-10H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMULANYJBIQYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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